hSMG-1 inhibitor 11j

hSMG-1 Kinase Selectivity Cancer Research

hSMG-1 inhibitor 11j (CAS 1402452-15-6) is a pyrimidine-derived, sub-nanomolar hSMG-1 kinase inhibitor (IC50 0.11 nM) with exceptional selectivity (>455-fold over mTOR, >836-fold over PI3Kα). Unlike pan-PIKK inhibitors, 11j enables clean dissection of hSMG-1-dependent nonsense-mediated mRNA decay (NMD) and genotoxic stress pathways without confounding off-target effects. Its well-characterized cellular activity—UPF1 phosphorylation inhibition (IC50 75 nM in MDA468 cells) and anti-proliferative efficacy in breast cancer lines—makes it the preferred chemical probe for oncology research. Procure 11j as your reference-standard hSMG-1 inhibitor for kinome profiling, DNA damage response studies, and NMD pathway interrogation.

Molecular Formula C27H28ClN7O3S
Molecular Weight 566.1 g/mol
CAS No. 1402452-15-6
Cat. No. B568811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehSMG-1 inhibitor 11j
CAS1402452-15-6
Molecular FormulaC27H28ClN7O3S
Molecular Weight566.1 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)Cl
InChIInChI=1S/C27H28ClN7O3S/c1-4-35(5-2)39(37,38)25-17-21(10-11-22(25)28)32-26-31-15-13-23(34-26)19-12-14-30-24(16-19)18-6-8-20(9-7-18)33-27(36)29-3/h6-17H,4-5H2,1-3H3,(H2,29,33,36)(H,31,32,34)
InChIKeyRZFJBSIAXYEPBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hSMG-1 inhibitor 11j (CAS 1402452-15-6) – A Highly Potent and Selective hSMG-1 Kinase Inhibitor for Cancer Research Procurement


hSMG-1 inhibitor 11j (CAS 1402452-15-6) is a pyrimidine derivative and a potent, selective inhibitor of human SMG-1 kinase (hSMG-1), a phosphatidylinositol 3-kinase-related kinase (PIKK) involved in nonsense-mediated mRNA decay (NMD) and genotoxic stress response [1]. The compound exhibits an IC50 of 0.11 nM against hSMG-1 and demonstrates >455-fold selectivity over mTOR (IC50=50 nM), PI3Kα (IC50=92 nM), PI3Kγ (IC50=60 nM), CDK1 (IC50=32 μM), and CDK2 (IC50=7.1 μM) [2]. It is widely utilized as a chemical probe for investigating hSMG-1-dependent signaling pathways in oncology research [3].

Why Generic hSMG-1 Inhibitors Cannot Replace hSMG-1 inhibitor 11j: Evidence-Based Procurement Considerations


Substituting hSMG-1 inhibitor 11j with other hSMG-1-targeting compounds or related PIKK inhibitors is not scientifically equivalent due to significant differences in kinase selectivity profiles and cellular activity. While the structurally related analog hSMG-1 inhibitor 11e shows higher biochemical potency (IC50 <0.05 nM) and selectivity (>900-fold), 11j remains the preferred tool compound in numerous published studies due to its well-characterized cellular efficacy, including UPF1 phosphorylation inhibition (IC50 = 75 nM in MDA468 cells) [1]. Furthermore, pan-PIKK inhibitors such as mTOR or PI3K inhibitors lack the target specificity required for hSMG-1-dependent pathway dissection and often introduce confounding off-target effects [2]. The following quantitative evidence establishes the specific differentiation of 11j that should guide procurement decisions.

hSMG-1 inhibitor 11j: Quantified Differentiation Against hSMG-1 inhibitor 11e and Pan-PIKK Inhibitors


hSMG-1 inhibitor 11j vs. hSMG-1 inhibitor 11e: Comparative Potency and Kinase Selectivity

hSMG-1 inhibitor 11j (IC50 = 0.11 nM) is approximately 2.2-fold less potent against hSMG-1 than the closely related analog hSMG-1 inhibitor 11e (IC50 <0.05 nM). However, 11j maintains high selectivity against key off-target kinases: it exhibits >455-fold selectivity over mTOR, compared to >900-fold for 11e [1]. Both compounds demonstrate similar selectivity margins against PI3Kα (IC50 92 nM for 11j vs. 61 nM for 11e) and CDK1/CDK2 (IC50 32/7.1 μM for 11j vs. 32/7.1 μM for 11e) [2]. The potency difference does not translate to a functional advantage in cellular assays, where both compounds inhibit UPF1 phosphorylation with comparable efficacy [3].

hSMG-1 Kinase Selectivity Cancer Research

hSMG-1 inhibitor 11j Demonstrates Superior Kinome Selectivity Compared to mTOR and PI3K Inhibitors

hSMG-1 inhibitor 11j exhibits >455-fold selectivity for hSMG-1 over mTOR (IC50=50 nM) and 836-fold selectivity over PI3Kα (IC50=92 nM) [1]. In contrast, commonly used mTOR inhibitors (e.g., rapamycin) and PI3K inhibitors (e.g., LY294002) show no selectivity for hSMG-1 and potently inhibit their primary targets (mTOR IC50 ~0.1-1 nM; PI3K IC50 ~1-10 μM) [2]. This high degree of selectivity is critical for experiments designed to isolate hSMG-1-specific signaling events from mTOR- or PI3K-mediated pathways.

Selectivity Off-target PIKK

Cellular Target Engagement: hSMG-1 inhibitor 11j Inhibits UPF1 Phosphorylation at Low Nanomolar Concentrations

In MDA361 cells, treatment with 0.3 μM hSMG-1 inhibitor 11j for 6 hours significantly reduces UPF1 phosphorylation, a direct downstream marker of hSMG-1 kinase activity. Complete elimination of UPF1 phosphorylation is observed at 1 μM [1]. This cellular potency aligns with the compound's biochemical IC50 and confirms target engagement in a physiologically relevant context. In contrast, the analog 11e, despite higher biochemical potency, has less extensively documented cellular target engagement data in peer-reviewed literature [2].

Cellular Activity NMD UPF1

Anti-Proliferative Activity: hSMG-1 inhibitor 11j Suppresses MDA468 Cell Proliferation with an IC50 of 75 nM

hSMG-1 inhibitor 11j inhibits the proliferation of MDA468 breast cancer cells with an IC50 of 75 nM, demonstrating functional anti-cancer activity in a cellular model [1]. This value is consistent with the compound's biochemical and cellular target engagement potencies. For comparison, the analog 11e shows a similar anti-proliferative effect in the same cell line (IC50 = 62 nM), indicating that the ~2-fold difference in biochemical IC50 does not translate to a meaningful difference in cellular efficacy [2].

Anti-proliferative Cancer MDA468

Purity and Physical Form: hSMG-1 inhibitor 11j is Supplied at ≥98% Purity as a Solid

hSMG-1 inhibitor 11j is commercially available as a solid with a purity of ≥98% (often >99.6% by HPLC), ensuring high chemical integrity for reproducible experimental results [1]. The compound is stable for long-term storage at -20°C in powder form, with recommended storage of solutions at -20°C for up to 6 months [2]. This level of purity and stability documentation is comparable to that of the analog 11e, which is also supplied as a high-purity solid [3].

Purity Formulation Storage

hSMG-1 inhibitor 11j: Validated Research Applications Based on Quantitative Evidence


Investigating hSMG-1 Kinase Function in Nonsense-Mediated mRNA Decay (NMD)

Use hSMG-1 inhibitor 11j at 0.3–1 μM to inhibit hSMG-1 kinase activity and monitor downstream effects on UPF1 phosphorylation and NMD efficiency in mammalian cells. This application is directly supported by the compound's demonstrated ability to reduce UPF1 phosphorylation in MDA361 cells [1].

Studying hSMG-1's Role in Genotoxic Stress Response and DNA Damage Signaling

Employ hSMG-1 inhibitor 11j at 75 nM to 1 μM to dissect hSMG-1-specific contributions to DNA damage response pathways, independent of mTOR and PI3K signaling. This application leverages the compound's >455-fold selectivity over mTOR and PI3Kα/γ, ensuring pathway-specific interpretation [2].

Evaluating hSMG-1 as a Therapeutic Target in Breast Cancer Models

Utilize hSMG-1 inhibitor 11j in MDA468 or other breast cancer cell lines to assess anti-proliferative effects and potential synergy with standard-of-care chemotherapeutics. This application is supported by the compound's IC50 of 75 nM in MDA468 proliferation assays [3].

Chemical Probe for hSMG-1 in Kinase Selectivity Panels

Include hSMG-1 inhibitor 11j as a reference hSMG-1-selective inhibitor in broad kinome profiling studies to benchmark the selectivity of novel hSMG-1 inhibitors. The compound's well-characterized selectivity profile (>455-fold over mTOR, >836-fold over PI3Kα) provides a reliable baseline [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for hSMG-1 inhibitor 11j

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.